6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]
Description
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is a spirocyclic compound featuring a fused furo[3,4-c]pyridine core linked to a piperidine ring via a spiro junction. The fluorine substituent at position 6 introduces electronic and steric effects that influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
6-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-8-7-15-11(9(8)6-14-10)1-3-13-4-2-11/h5-6,13H,1-4,7H2 |
InChI Key |
KXZBTFYGGRLKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CN=C(C=C3CO2)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The synthesis of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] typically involves:
- Cyclization Reactions: The key step is the formation of the spirocyclic core via intramolecular cyclization of appropriate precursors containing furo[3,4-c]pyridine and piperidine moieties.
- Use of Amines and Isocyanates: Reflux reactions involving amines, methyl propiolate, and isocyanates in the presence of bases such as triethylamine facilitate ring closure and spiro formation.
- Control of Stoichiometry and Reaction Time: Optimizing molar ratios and reflux duration (e.g., 10 hours) is crucial to maximize yield and minimize side products.
- Purification: Column chromatography is employed to isolate the target compound with high purity, often achieving yields around 40-45% for similar spiroheterocycles.
Industrial Scale Considerations
- Continuous Flow Chemistry: To scale up production while maintaining product quality, continuous flow reactors are used, allowing precise control over reaction parameters.
- Automated Synthesis: Automation enhances reproducibility and throughput, essential for industrial manufacturing.
Reaction Mechanisms and Reagents
Key Reaction Types
| Reaction Type | Common Reagents/Conditions | Outcome/Products |
|---|---|---|
| Cyclization | Amines, methyl propiolate, isocyanates, triethylamine, reflux | Formation of spirocyclic core |
| Oxidation | Potassium permanganate, chromium trioxide | Oxidized derivatives (ketones, acids) |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced forms (alcohols, amines) |
| Substitution | Halogenated solvents, Pd/C catalyst | Functionalized derivatives |
Mechanistic Insights
- The spiro junction formation is driven by nucleophilic attack of an amine on an activated alkyne or isocyanate, followed by ring closure.
- Electrophilic aromatic substitution and radical coupling can functionalize the pyridine ring selectively.
- Steric and electronic effects influence regioselectivity and reaction rates, with bulky groups hindering nucleophilic attack and electron-withdrawing groups activating the heterocycle.
Preparation Protocol Example
| Step | Procedure | Notes |
|---|---|---|
| 1 | Dissolve amine precursor in anhydrous solvent | Solvent choice affects solubility and yield |
| 2 | Add methyl propiolate and isocyanate under reflux with triethylamine | Maintain temperature and monitor by TLC |
| 3 | Stir for 8-10 hours | Reaction progress checked via TLC/HPLC |
| 4 | Cool reaction mixture and remove solvent under reduced pressure | Prepare for purification |
| 5 | Purify crude product by column chromatography | Use silica gel, eluting with gradient solvents |
| 6 | Characterize purified compound by 1H-NMR, IR, MS | Confirm structure and purity |
Analytical Techniques for Characterization
- 1H-NMR (600 MHz): Assigns proton environments, confirming piperidine and furopyridine protons.
- X-ray Crystallography: Determines stereochemistry and spirocyclic conformation.
- HPLC-MS/HRMS: Confirms molecular weight and purity.
- IR Spectroscopy: Identifies characteristic carbonyl and heterocyclic functional groups.
Recent Research Findings and Optimization
- Studies emphasize the importance of maintaining optimal starting material concentrations for successful cyclization and hydrogenation steps in related piperidine derivatives.
- Computational methods such as Density Functional Theory (DFT) assist in predicting favored conformers and guiding synthesis optimization.
- Purification improvements via crystallization from ethanol/toluene mixtures enhance purity beyond 95%.
- Reaction yields are optimized by kinetic control and reagent choice, e.g., using formalin in Mannich reactions or aryl piperazines for nucleophilic substitutions.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Key Precursors | Amines, methyl propiolate, isocyanates |
| Reaction Conditions | Reflux, triethylamine base, 8-10 hours |
| Purification | Column chromatography, crystallization |
| Scale-Up Techniques | Continuous flow chemistry, automated synthesis |
| Analytical Characterization | 1H-NMR, X-ray crystallography, HPLC-MS, IR spectroscopy |
| Solubility & Formulation | DMSO master liquid, PEG300, Tween 80, corn oil for in vivo use |
| Yield Range | Approximately 40-45% after purification |
This comprehensive overview reflects the current state of knowledge on the preparation of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], integrating diverse research data and practical synthesis considerations. The methods described ensure reproducible synthesis with high purity and are adaptable for both laboratory-scale and industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated position
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of spiro compounds, including 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. Research indicates that derivatives of this compound have shown promising activity against various bacterial strains. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of similar spiro compounds in inhibiting pathogenic bacteria .
Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Preliminary research indicates that spiro derivatives can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders. A study focusing on related compounds found significant effects on serotonin and dopamine receptors, which are crucial targets in treating conditions like depression and anxiety .
Polymer Development
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] has been explored as a building block in polymer chemistry. Its unique structure allows it to act as a cross-linking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such spiro compounds into polymer matrices can improve their resilience and functionality .
Coatings and Adhesives
The compound's chemical stability makes it suitable for use in coatings and adhesives. Studies have demonstrated that spiro compounds can enhance adhesion properties and resistance to environmental degradation when used in formulations for industrial applications .
Skin Care Products
The cosmetic industry has also shown interest in 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. Its potential as an active ingredient in skin care formulations is being explored due to its reported anti-inflammatory properties. An investigation into various formulations indicated that spiro compounds could improve skin hydration and reduce irritation .
Stability Studies
Research published in Ayurvedic literature has emphasized the importance of stability testing for new cosmetic products containing spiro compounds. The studies focused on evaluating the efficacy and safety of topical formulations containing these ingredients, confirming their non-irritant nature and effectiveness in promoting skin healing .
Antimicrobial Efficacy Case Study
A case study conducted on the antimicrobial efficacy of spiro derivatives was published in Pharmaceutical Sciences. The study involved testing various concentrations of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent.
Polymer Application Case Study
In another case study focusing on polymer applications, researchers synthesized a series of polymers incorporating 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers without spiro components.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
| Property | 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] | 7-Fluoro Analog | Pyrrolo[3,4-c]pyridine-1,3,6-trione |
|---|---|---|---|
| Molecular Weight | 208.23 (calculated) | 208.23 | 334.72 |
| Predicted logP | 1.8 | 1.7 | 2.5 |
| Aqueous Solubility | Moderate (HCl salt improves) | Moderate | Low |
| Key Substituents | 6-F, spiro-piperidine | 7-F, spiro-piperidine | 3-Cl-4-F-benzyl, trione |
| Biological Target | CNS (hypothesized) | Not reported | HIV-1 integrase |
Biological Activity
6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is a novel compound characterized by its unique spirocyclic structure, integrating a furo[3,4-c]pyridine moiety with a piperidine ring. The presence of fluorine at the 6-position of the pyridine enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is , with a molecular weight of approximately 202.23 g/mol. Its spirocyclic structure contributes to its unique pharmacological properties.
Pharmacological Potential
Research indicates that 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structural characteristics allow for potential interactions with various biological targets involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuropharmacological Effects : The piperidine component may contribute to neuroactive effects, supporting further investigation into its role in neurological disorders.
Comparative Analysis
To better understand the uniqueness of 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]quinolin | Pyrrole ring fused to quinoline | Anticancer activity | Lacks spirocyclic structure |
| 2-Fluoroquinoline | Fluorinated quinoline | Antibacterial properties | No piperidine component |
| Spiro[indene-1,4'-piperidine] | Indene fused with piperidine | Neuroactive effects | Different ring fusion pattern |
| 1H-Spirorhodanine | Rhodanine core with spiro structure | Antiviral activity | Contains sulfur instead of nitrogen |
The presence of both furo and piperidine components in 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] distinguishes it from these compounds. Its fluorinated structure may enhance lipophilicity and bioavailability compared to non-fluorinated analogs .
The mechanism of action for 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. Further studies are required to elucidate these interactions fully.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound:
- A study conducted by Akhtar et al. demonstrated that derivatives of similar structures exhibited significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac .
- Another research highlighted the synthesis of various substituted pyrimidine derivatives that showed antiproliferative effects against cancer cell lines .
These findings underscore the potential therapeutic applications of compounds sharing structural features with 6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
